molecular formula C11H15NO3 B12997534 Methyl 3-amino-5-ethoxy-4-methylbenzoate

Methyl 3-amino-5-ethoxy-4-methylbenzoate

Cat. No.: B12997534
M. Wt: 209.24 g/mol
InChI Key: TYQZTNFMULOLER-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-ethoxy-4-methylbenzoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, an ethoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-ethoxy-4-methylbenzoate typically involves the esterification of 3-amino-5-ethoxy-4-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethoxy-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-5-ethoxy-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-ethoxy-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy and methyl groups may influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Lacks the ethoxy group, which may affect its solubility and reactivity.

    Methyl 3-amino-4-methoxybenzoate: Contains a methoxy group instead of an ethoxy group, leading to different chemical properties.

    Ethyl 3-amino-4-methylbenzoate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its physical and chemical properties.

Uniqueness

Methyl 3-amino-5-ethoxy-4-methylbenzoate is unique due to the presence of both an ethoxy group and a methyl group on the benzene ring, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

methyl 3-amino-5-ethoxy-4-methylbenzoate

InChI

InChI=1S/C11H15NO3/c1-4-15-10-6-8(11(13)14-3)5-9(12)7(10)2/h5-6H,4,12H2,1-3H3

InChI Key

TYQZTNFMULOLER-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1C)N)C(=O)OC

Origin of Product

United States

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